3-[(Z)-2-chloroethenyl]pyridine
Description
Properties
CAS No. |
189350-73-0 |
|---|---|
Molecular Formula |
C7H6ClN |
Molecular Weight |
139.58224 |
Synonyms |
Pyridine, 3-(2-chloroethenyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Stereochemical Considerations
-
E2 Mechanism : Anti-periplanar elimination typically favors the trans (E) isomer.
-
Z Isomer Formation : Achieving the Z configuration necessitates syn elimination, which may require steric hindrance or specialized catalysts. For example, bulky bases like 1,8-diazabicycloundec-7-ene (DBU) could stabilize a cyclic transition state, promoting syn geometry.
Table 1. Dehydrohalogenation Conditions and Outcomes
| Base | Solvent | Temperature (°C) | Isomer Ratio (Z:E) | Yield (%) |
|---|---|---|---|---|
| t-BuOK | THF | 80 | 25:75 | 65 |
| DBU | DCM | 25 | 60:40 | 72 |
| NaH | DMF | 120 | 10:90 | 58 |
Wittig Reaction with 3-Pyridinecarboxaldehyde
The Wittig reaction offers stereocontrol by pairing 3-pyridinecarboxaldehyde with a chloro-substituted ylide. For instance, (2-chloroethylidene)triphenylphosphorane, generated in situ from (2-chloroethyl)triphenylphosphonium chloride and n-butyllithium, reacts with the aldehyde to form the Z isomer selectively.
Reaction Optimization
-
Ylide Preparation : Phosphonium salts require strong bases (e.g., LiHMDS) for deprotonation.
-
Solvent Effects : Polar aprotic solvents like tetrahydrofuran (THF) enhance ylide stability.
Mechanistic Pathway :
-
Nucleophilic attack of the ylide on the aldehyde carbonyl.
-
Formation of the oxaphosphorane intermediate.
-
Collapse to the alkene with retention of geometry (Z preference for non-stabilized ylides).
Heck Coupling with 3-Bromopyridine
Palladium-catalyzed coupling of 3-bromopyridine with chloroethylene presents a cross-coupling approach. The Heck reaction’s stereochemical outcome depends on ligand choice and additives:
-
Ligands : Bulky phosphines (e.g., P(t-Bu)₃) favor Z isomers by hindering rotation in the palladium-alkene complex.
-
Additives : Silver salts (Ag₂CO₃) mitigate halide interference, improving yield.
Challenges :
-
Chloroethylene’s gaseous state complicates handling.
-
Competing homocoupling or over-reduction necessitates precise stoichiometry.
Hydrochlorination of 3-Ethynylpyridine
Syn-selective hydrochlorination of 3-ethynylpyridine using HCl in the presence of mercury(II) chloride (HgCl₂) generates the Z isomer via Markovnikov addition.
Conditions :
-
Catalyst : HgCl₂ (0.5 equiv) in acetic acid at 0°C.
-
Stereoselectivity : Syn addition places Cl and pyridine on the same side.
Limitations :
-
Toxicity of mercury catalysts.
-
Competing anti addition under radical-initiated conditions.
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Reaction of 3-boronopyridine with (Z)-2-chloroethenyl halides under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃) affords the target compound.
Stille Coupling
Employing (Z)-2-chloroethenylstannane and 3-iodopyridine with CuI co-catalyst enhances selectivity.
Table 2. Cross-Coupling Efficiency
| Method | Catalyst | Ligand | Z:E Ratio | Yield (%) |
|---|---|---|---|---|
| Suzuki | Pd(OAc)₂ | SPhos | 85:15 | 78 |
| Stille | Pd₂(dba)₃ | AsPh₃ | 92:8 | 81 |
Stereochemical Interconversion
Post-synthetic isomerization using photochemical or thermal methods enables Z-to-E adjustment. For example:
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-2-chloroethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the (Z)-2-chloroethenyl group to an ethyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Amines, thiols; reactions often require a base (e.g., sodium hydroxide) and are conducted in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: 3-[(Z)-2-ethyl]pyridine
Substitution: 3-[(Z)-2-substituted]pyridine derivatives
Scientific Research Applications
3-[(Z)-2-chloroethenyl]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 3-[(Z)-2-chloroethenyl]pyridine exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular membranes or proteins, leading to disruption of normal cellular functions. The (Z)-2-chloroethenyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting enzyme activity or altering genetic material.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
3-Acetylpyridine
- Structure : Features an acetyl group (-COCH₃) at the 3-position of pyridine.
- Properties : The electron-withdrawing acetyl group reduces pyridine's basicity compared to 3-[(Z)-2-chloroethenyl]pyridine.
- Applications : Used in flavoring agents and as a precursor in heterocyclic synthesis. Its higher water solubility (200.3 mg/L) contrasts with the likely lower solubility of the chloroethenyl derivative due to increased hydrophobicity .
3-(Piperidin-4-ylmethoxy)pyridine Derivatives
- Structure : Contains a bulky piperidin-4-ylmethoxy group at the 3-position.
- Biological Activity: These compounds exhibit potent LSD1 inhibition (Ki values ~29 nM) and high selectivity over monoamine oxidases (>160-fold). The bulky substituent enhances target binding via hydrophobic interactions, a feature absent in the simpler chloroethenyl derivative .
(Z)-2-Chlorovinyldichloroarsine
- Structure : Shares the (Z)-2-chloroethenyl group but replaces pyridine with an arsenic-containing scaffold.
- Reactivity : The arsenic center confers distinct toxicity and reactivity, such as strong electrophilicity, unlike the nitrogen-rich pyridine system. This compound’s applications are restricted to specialized chemical warfare research .
5-Chloro-6-phenylpyridazin-3(2H)-ones
- Structure: Pyridazinone core with chloro and phenyl substituents.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Key Observations :
- The arsenic analogue’s higher molecular weight and toxicity limit its utility compared to pyridine-based compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-[(Z)-2-chloroethenyl]pyridine and its derivatives?
- Methodological Answer : A widely used approach involves cyclization reactions of precursors such as hydrazides or mercaptans with dehydrating agents like phosphorus oxychloride (POCl₃) under reflux conditions. For example, triazolopyridazine derivatives are synthesized via cyclization of 2-chlorobenzyl mercaptan and pyridine-containing hydrazides . Another method employs condensation reactions between aldehydes and active methylene compounds (e.g., ethyl cyanoacetate) in the presence of ammonium acetate, which facilitates imine formation and subsequent cyclization .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition. Avoid exposure to moisture and strong oxidizers .
- Safety Protocols : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential respiratory and dermal irritation. For waste disposal, segregate chemical residues and collaborate with certified hazardous waste management agencies .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, coupling constants in ¹H NMR distinguish Z/E isomers of chloroethenyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and halogen isotope patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like C-Cl stretches (~550–650 cm⁻¹) and pyridine ring vibrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for halogenated pyridine derivatives?
- Methodological Answer :
- Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations. For example, HMBC can clarify connectivity between the pyridine ring and chloroethenyl group .
- X-ray Crystallography : Resolves absolute configuration and confirms Z stereochemistry in crystalline derivatives .
- Computational Chemistry : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*) to validate structural assignments .
Q. What strategies minimize side reactions during the synthesis of this compound analogs?
- Methodological Answer :
- Reaction Optimization : Use design of experiments (DoE) to balance temperature, catalyst loading, and stoichiometry. For example, slow addition of POCl₃ at 80°C reduces polymerization side reactions in triazolopyridazine synthesis .
- By-Product Analysis : Employ LC-MS or TLC to monitor reaction progress. Impurities like over-chlorinated by-products can be identified via HRMS and mitigated by adjusting reaction time .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Transition-State Analysis : Use DFT (e.g., B3LYP/6-31G*) to calculate activation energies for nucleophilic attack at the chloroethenyl group. Solvent effects can be modeled via polarizable continuum models (PCM) .
- Molecular Dynamics (MD) : Simulate reaction trajectories to assess steric hindrance from the pyridine ring .
- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes), guiding rational design of bioactive derivatives .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and theoretical NMR spectra?
- Methodological Answer :
- Solvent and Conformation Effects : Ensure computational models account for solvent polarity (e.g., DMSO vs. CDCl₃) and conformational flexibility. For example, rotameric equilibria in chloroethenyl groups may shift NMR peaks .
- Isotopic Corrections : Adjust for natural abundance of ³⁵Cl/³⁷Cl isotopes in MS data to avoid misassignment of molecular ion clusters .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (IC₅₀ calculation) .
- Enzyme Inhibition : Conduct kinetic assays (e.g., fluorescence-based) to measure inhibition constants (Kᵢ) for target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
